Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Triazolopyridine Core
The 3-cyclobutyl substituent significantly increases lipophilicity, as quantified by computed XLogP3 values. The target compound exhibits an XLogP3 of 3.0, compared to 1.9 for the unsubstituted 6-bromo-[1,2,4]triazolo[4,3-a]pyridine [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4): 1.9 |
| Quantified Difference | Δ +1.1 log units (approximately 12.6-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 and 2024.11.20) [1][2]. |
Why This Matters
Higher lipophilicity improves membrane permeability and may enhance target engagement, critical for optimizing bioavailability and cellular activity in early drug discovery.
- [1] PubChem. 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine. CID 83791522. Computed XLogP3 = 3.0. View Source
- [2] PubChem. 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine. CID 17750018. Computed XLogP3 = 1.9. View Source
